1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid

Übersicht

Beschreibung

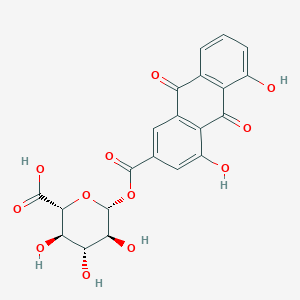

1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₁₆O₁₂ and its molecular weight is 460.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid is a complex organic compound with potential biological activities. This article reviews its biological activity based on recent studies and findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 460.34 g/mol. It contains anthraquinone derivatives that are known for their diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that anthraquinone derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds can induce apoptosis in cancer cells through the activation of various signaling pathways. They have been shown to inhibit DNA synthesis and cell proliferation in several cancer cell lines.

- Case Studies : In vitro studies demonstrate that this compound can significantly reduce the viability of human lung cancer A-549 cells at concentrations as low as 10 µg/ml .

2. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating cytokine production:

- Cytokine Modulation : It has been reported to reduce the secretion of pro-inflammatory cytokines such as IL-1β, which plays a critical role in inflammatory responses .

- Therapeutic Implications : These properties suggest potential use in treating inflammatory diseases such as arthritis.

3. Antimicrobial Activity

The compound displays antimicrobial effects against various pathogens:

- Mechanism : The anthraquinone structure is known to disrupt bacterial cell membranes and inhibit their growth.

- Research Findings : Studies have shown that derivatives of this compound can effectively inhibit both Gram-positive and Gram-negative bacteria .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in A-549 cells | |

| Anti-inflammatory | Reduces IL-1β secretion | |

| Antimicrobial | Inhibits growth of various bacteria |

The mechanisms underlying the biological activities include:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Signal Transduction Pathways : It can interfere with pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.

Case Studies

- Anticancer Study : A study on the efficacy of this compound showed a dose-dependent inhibition of A-549 lung cancer cells, with a notable reduction in cell viability at higher concentrations.

- Anti-inflammatory Research : Another study highlighted the compound's ability to downregulate inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent for chronic inflammatory conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Properties

The compound exhibits notable antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Research indicates that derivatives of anthraquinones can scavenge free radicals effectively, thereby protecting cellular components from damage. This property is particularly beneficial in the development of therapeutic agents for conditions such as cancer and neurodegenerative diseases.

Antimicrobial Activity

Studies have demonstrated that 1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid possesses antimicrobial properties against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes. This makes it a candidate for developing new antibiotics or preservatives in pharmaceuticals.

Drug Delivery Systems

The compound's structure allows it to be integrated into drug delivery systems. Its glucopyranuronic acid component can enhance solubility and bioavailability of poorly soluble drugs. Formulations utilizing this compound can improve therapeutic outcomes by ensuring sustained release and targeted delivery of active pharmaceutical ingredients.

Biochemical Applications

Enzyme Inhibition

Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on xanthine oxidase, an enzyme linked to gout and other inflammatory conditions. Such inhibition can lead to reduced production of uric acid and provide therapeutic benefits.

Bioconjugation Techniques

The unique functional groups present in this compound allow for bioconjugation with proteins or peptides. This property is useful in designing targeted therapies or diagnostic tools in biomedicine.

Environmental Science

Bioremediation

The compound has potential applications in bioremediation processes due to its ability to interact with various pollutants. Its chemical structure enables it to bind heavy metals and organic contaminants, facilitating their removal from the environment. Studies suggest that using this compound in soil or water treatment could enhance the degradation of toxic substances.

Natural Herbicide

Recent findings indicate that derivatives of 4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene compounds may serve as natural herbicides. These compounds exhibit selective toxicity towards specific plant species while being less harmful to beneficial organisms. This application aligns with sustainable agricultural practices aimed at reducing chemical herbicide use.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antioxidant Activity Assessment | Evaluated the antioxidant properties of anthraquinone derivatives | Demonstrated significant free radical scavenging activity |

| Antimicrobial Efficacy Study | Tested against various bacterial strains | Showed effective inhibition of growth for multiple pathogens |

| Enzyme Inhibition Analysis | Investigated the inhibition of xanthine oxidase | Confirmed IC50 values indicating strong inhibitory potential |

| Bioremediation Application | Assessed the binding capacity for heavy metals | Found effective removal rates from contaminated water samples |

Eigenschaften

IUPAC Name |

(2R,3R,4R,5S,6R)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O12/c22-9-3-1-2-7-11(9)14(25)12-8(13(7)24)4-6(5-10(12)23)20(31)33-21-17(28)15(26)16(27)18(32-21)19(29)30/h1-5,15-18,21-23,26-28H,(H,29,30)/t15-,16-,17+,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYQBZPCZQHNKI-ZIKOTGLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858374 | |

| Record name | 1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190605-03-9 | |

| Record name | 1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.